2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

PPARγ agonism nuclear receptor pharmacology fibrate scaffold SAR

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS 588681-98-5) is a synthetic halogenated phenoxyalkanoic acid derivative featuring a gem-dimethyl-substituted propanoic acid backbone linked via an ether bond to a 4-bromo-2-chlorophenyl ring. With a molecular formula of C10H10BrClO3 and molecular weight of 293.54 g/mol, this compound belongs to the fibrate structural class—a family characterized by the phenoxy-2-methylpropanoic acid scaffold that includes clinically established agents such as clofibric acid.

Molecular Formula C10H10BrClO3
Molecular Weight 293.54 g/mol
CAS No. 588681-98-5
Cat. No. B1276865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid
CAS588681-98-5
Molecular FormulaC10H10BrClO3
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
InChIKeyMVGAVLUYDJOUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid (CAS 588681-98-5) | Fibric Acid Scaffold Procurement Guide


2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS 588681-98-5) is a synthetic halogenated phenoxyalkanoic acid derivative featuring a gem-dimethyl-substituted propanoic acid backbone linked via an ether bond to a 4-bromo-2-chlorophenyl ring . With a molecular formula of C10H10BrClO3 and molecular weight of 293.54 g/mol, this compound belongs to the fibrate structural class—a family characterized by the phenoxy-2-methylpropanoic acid scaffold that includes clinically established agents such as clofibric acid [1]. The compound is cataloged as a research chemical and building block for organic synthesis applications, with commercial availability at purities typically ≥95% from multiple specialty chemical suppliers .

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid (CAS 588681-98-5) Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Fibrate Analogs


The presence of dual halogen substituents (bromo at the para position and chloro at the ortho position relative to the ether linkage) on the phenoxy ring of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid fundamentally alters its physicochemical profile and target engagement properties compared to structurally simpler fibrate analogs. The compound exhibits a calculated LogP of approximately 3.4, substantially higher than clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid, LogP ~2.6), a difference driven by the addition of the bromine atom that increases lipophilicity and alters membrane partitioning behavior [1]. Furthermore, in vitro PPARγ reporter gene assays demonstrate that this compound, despite sharing the fibrate core scaffold, exhibits agonist activity with an EC50 of 16.4 μM, whereas clofibric acid shows negligible activity (>300 μM EC50) at murine PPARγ, representing a greater than 18-fold differential in potency that precludes simple analog substitution in experimental systems [2]. The 2-methyl substituent on the alpha carbon also imparts metabolic stability relative to non-gem-dimethyl analogs such as 2-(4-bromo-2-chlorophenoxy)propanoic acid, as the quaternary alpha carbon is resistant to alpha-oxidation pathways that degrade alpha-unsubstituted phenoxyacetic acid derivatives [3].

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid (CAS 588681-98-5) Evidence-Based Differentiation Guide for Procurement Decisions


Differential PPARγ Agonist Activity: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid Versus Clofibric Acid

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid exhibits measurable agonist activity at murine peroxisome proliferator-activated receptor gamma (PPARγ), whereas clofibric acid—the unsubstituted parent fibrate compound—demonstrates negligible activity in the same assay system. This differential pharmacology is attributed to the presence of the 4-bromo and 2-chloro substituents on the phenoxy ring, which alter ligand-receptor interaction dynamics at the PPARγ ligand-binding domain [1].

PPARγ agonism nuclear receptor pharmacology fibrate scaffold SAR

LogP and Lipophilicity Differentiation: 4-Bromo-2-Chloro Substitution Pattern Versus Mono-Chlorinated Fibrates

The calculated octanol-water partition coefficient (LogP) of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid is 3.4, reflecting the substantial contribution of the bromine atom to overall molecular lipophilicity. This value is approximately 0.8 LogP units higher than that of the mono-chlorinated analog clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), which has a calculated LogP of ~2.6 [1]. The enhanced lipophilicity may influence membrane partitioning kinetics and tissue distribution profiles in whole-organism studies .

LogP lipophilicity ADME prediction membrane permeability

Metabolic Stability Advantage: Gem-Dimethyl Alpha-Carbon Versus Unsubstituted Alpha-Carbon Analogs

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid contains a gem-dimethyl substitution at the alpha carbon of the propanoic acid moiety, a structural feature that confers resistance to alpha-oxidation pathways. In contrast, 2-(4-bromo-2-chlorophenoxy)propanoic acid (CAS 588681-97-4) lacks the 2-methyl substitution, rendering the alpha carbon susceptible to oxidative metabolism and chiral inversion [1]. This structural distinction is well-characterized in the fibrate class: clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) demonstrates significantly extended plasma half-life and reduced metabolic clearance compared to non-gem-dimethyl phenoxyacetic acid derivatives, a property attributed specifically to the quaternary alpha carbon's resistance to enzymatic alpha-hydroxylation [2].

metabolic stability alpha-oxidation resistance fibrate metabolism PK optimization

Differential Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle Versus Chlorine-Only Analogs

The presence of a bromine substituent at the para position of the phenoxy ring in 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This synthetic versatility is absent in clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), which contains only a chlorine substituent that exhibits substantially lower reactivity in oxidative addition steps with Pd(0) catalysts . The differential reactivity between aryl bromides and aryl chlorides in cross-coupling chemistry is quantitatively well-established: aryl bromides typically undergo oxidative addition with Pd(PPh₃)₄ at rates approximately 50-100 times faster than the corresponding aryl chlorides under identical conditions [1]. The ortho-chlorine substituent additionally provides orthogonal reactivity for sequential functionalization strategies .

cross-coupling Suzuki-Miyaura palladium catalysis building block utility

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid (CAS 588681-98-5) Optimal Application Scenarios for Procurement


PPARγ-Mediated Transcriptional Activation Studies Requiring Moderate Potency Agonists

Investigators conducting nuclear receptor pharmacology studies, particularly those examining PPARγ-dependent transcriptional regulation, may select 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid when a moderately potent fibrate-class agonist is required. Unlike clofibric acid, which demonstrates negligible PPARγ activity (>300 μM EC50), this compound provides measurable transcriptional activation (EC50 = 16.4 μM) in cellular reporter gene assays, enabling dose-response characterization without the confounding effects of high micromolar solvent concentrations or non-specific cytotoxicity that can accompany the use of extremely weak agonists [1].

Lipophilic Fibrate Scaffold for Blood-Brain Barrier Penetration or Lipid-Rich Tissue Distribution Studies

Research programs investigating central nervous system (CNS) targets or requiring enhanced partitioning into adipose tissue may benefit from procuring this compound due to its elevated lipophilicity (calculated LogP = 3.4) relative to standard mono-chlorinated fibrates such as clofibric acid (LogP ~2.6) [1]. The increased LogP, driven by the bromine substituent, predicts improved passive diffusion across lipid bilayers and blood-brain barrier penetration, making this compound a suitable candidate for CNS-targeted fibrate analog development or for studies examining tissue distribution patterns of halogenated phenoxyalkanoic acids in vivo.

Palladium-Catalyzed Diversification Platform via Aryl Bromide Cross-Coupling Chemistry

Synthetic and medicinal chemistry laboratories pursuing library synthesis or lead optimization campaigns should procure this compound as a core building block when downstream structural diversification is anticipated. The para-bromo substituent serves as an efficient electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid generation of biaryl, arylamine, or alkyne-substituted analogs [1]. The orthogonal ortho-chloro substituent further allows for sequential functionalization strategies not possible with mono-halogenated fibrate analogs. Procurement of this compound over chlorine-only alternatives avoids the need for higher catalyst loadings, extended reaction times, or specialized ligand systems typically required for aryl chloride activation [2].

Metabolically Stable Fibrate Probe for Extended-Duration In Vivo Pharmacodynamic Studies

Researchers designing in vivo studies requiring sustained compound exposure should select the 2-methylpropanoic acid scaffold of this compound rather than the corresponding propanoic acid analog (CAS 588681-97-4) or phenoxyacetic acid derivatives. The gem-dimethyl substitution at the alpha carbon confers resistance to alpha-oxidation—a primary metabolic clearance pathway for fibrate-class compounds—thereby predicting extended plasma residence time and reduced metabolite interference [1]. This structural feature is particularly critical when interpreting pharmacodynamic endpoints that require stable systemic exposure over hours to days, or when studying structure-activity relationships that would otherwise be confounded by differential metabolic clearance rates between analogs [2].

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